N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
Description
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted at position 2 with a 4-fluorophenyl group and at position 3 with a 3,4,5-trimethoxybenzamide moiety. This structure combines a sulfur-containing fused bicyclic system with electron-withdrawing (fluorophenyl) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXNLLUCVHPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets and its overall effectiveness .
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis details, structural characteristics, and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.5 g/mol. The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl moiety and multiple methoxy groups on the benzamide structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to the pyrazole core. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Inhibition Zone : The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : A notable reduction in edema was observed at specific dosages compared to control groups.
Case Studies
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazol Series
The thieno[3,4-c]pyrazol scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of the target compound with its closest analogues:
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound and ’s analogue contributes to moderate lipophilicity, favoring membrane permeability. The 3,4,5-trimethoxybenzamide moiety in the target compound provides steric bulk and hydrogen-bonding capacity, which may enhance interactions with target proteins (e.g., kinases or tubulin) compared to sulfonamides () or trifluoromethyl groups () .
- Core Modifications: The thieno[3,4-c]pyrazol core is retained across all analogues, but substitutions at position 3 significantly alter electronic properties. For instance, the difluoromethylthio group in ’s compound introduces a sulfur atom capable of forming disulfide bonds, which may influence redox activity .
Analogues with Variant Heterocyclic Cores
Several compounds in the evidence feature related heterocycles but diverge in core structure:
Key Observations :
- Pyrrolo vs. Thieno Cores: The pyrrolo[3,4-c]pyrazol core in ’s compound replaces the sulfur atom with nitrogen, increasing polarity. This may enhance solubility but reduce affinity for hydrophobic binding pockets compared to the thieno analogue .
- Carbazole Derivatives: highlights the role of the trimethoxybenzamide group in carbazole-based compounds, suggesting its broader applicability as a pharmacophore for cytotoxicity. However, the carbazole core’s planar structure facilitates DNA intercalation, a mechanism less likely in the non-planar thieno-pyrazol system .
Q & A
Q. Q1. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
A1. Synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include cyclocondensation of hydrazines with carbonyl compounds, followed by amidation with 3,4,5-trimethoxybenzoyl chloride. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., DMAP) significantly impact yield (60–85%) and purity (>95% by HPLC). Purification via column chromatography with ethyl acetate/hexane gradients is critical to isolate the final product .
Basic Structural Analysis
Q. Q2. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
A2. Structural confirmation relies on:
- 1H/13C/19F NMR : Identifies functional groups (e.g., trimethoxy signals at δ 3.7–3.9 ppm; aromatic protons at δ 7.1–7.5 ppm).
- X-ray crystallography : Resolves absolute configuration of the thienopyrazole core.
- Mass spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 468.12).
These methods ensure >98% purity and correct stereochemistry .
Advanced SAR Study
Q. Q3. What structure-activity relationship (SAR) insights exist for modifying the 3,4,5-trimethoxybenzamide and 4-fluorophenyl groups?
A3. SAR studies reveal:
- 4-Fluorophenyl : Electron-withdrawing groups enhance target binding (e.g., 3,5-difluorophenyl analogs show 2-fold higher kinase inhibition).
- Trimethoxybenzamide : Methoxy groups at positions 3,4,5 optimize lipophilicity (logP ~2.8) and membrane permeability (Papp >5 × 10⁻⁶ cm/s in Caco-2 assays).
Modifications to the pyrazole ring (e.g., substituting sulfur with oxygen) reduce activity, underscoring the thieno core’s importance .
Advanced Mechanism
Q. Q4. What molecular modeling approaches elucidate interactions with biological targets like kinases or microbial proteins?
A4. Computational methods include:
- Molecular docking (AutoDock Vina) : Predicts hydrogen bonding between trimethoxybenzamide and ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol).
- MD simulations (AMBER/GROMACS) : Validates stability of ligand-target complexes (RMSD <2.0 Å over 100 ns).
Experimental validation via MIC assays (e.g., 2–8 µg/mL against S. aureus) supports interactions with bacterial DNA gyrase .
Advanced Data Contradiction
Q. Q5. How can discrepancies in reported biological activities across studies be resolved?
A5. Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Solvent effects : Limit DMSO to <1% to avoid false negatives.
- Meta-analysis : Pool IC50 values (e.g., kinase inhibition: 0.5–5 µM) with 95% confidence intervals to identify outliers. Replicate studies under controlled conditions (pH 7.4, 37°C) ensure reproducibility .
Advanced Synthesis Challenge
Q. Q6. What strategies address low yields in the final amidation step during scale-up?
A6. Low yields (<50%) are mitigated by:
- Coupling agents : HATU/DIPEA in DCM at 0°C improves efficiency (yield >75%).
- Microwave-assisted synthesis : 100°C for 30 min reduces side reactions.
- In-line FTIR monitoring : Tracks reaction progress in real-time to optimize stoichiometry (1.2:1 acyl chloride:amine ratio). Scale-up to 100 g batches achieves >90% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
